3-(dimethylamino)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide
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Overview
Description
3-(dimethylamino)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a compound that features a benzamide core with a dimethylamino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide typically involves the reaction of a benzamide derivative with a pyrazole-containing intermediate. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of sodium acetate at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
3-(dimethylamino)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. For example, it could activate autophagy proteins as a survival mechanism or induce apoptosis through p53-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share the pyrazole ring structure and have been studied for their antioxidant and anticancer activities.
(2-[4-Methylpyrazol-1-yl]phenyl)platinum(II): This compound also contains a pyrazole ring and has applications in organic light-emitting diodes.
Uniqueness
3-(dimethylamino)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N4O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(dimethylamino)-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C21H24N4O/c1-24(2)20-6-4-5-18(13-20)21(26)22-12-11-16-7-9-17(10-8-16)19-14-23-25(3)15-19/h4-10,13-15H,11-12H2,1-3H3,(H,22,26) |
InChI Key |
DLWGJCWVJYDLHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CC=C3)N(C)C |
Origin of Product |
United States |
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